molecular formula C13H14Cl3NO B14871000 2,3,6-trichloro-N-cyclohexylbenzamide

2,3,6-trichloro-N-cyclohexylbenzamide

Cat. No.: B14871000
M. Wt: 306.6 g/mol
InChI Key: CMKMCVPWZMWLAH-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-N-cyclohexylbenzamide is a benzamide derivative featuring three chlorine substituents at the 2-, 3-, and 6-positions of the benzene ring and a cyclohexyl group attached to the amide nitrogen. This structural configuration confers unique physicochemical properties, including increased lipophilicity and steric bulk compared to mono- or dichloro analogs. The trichloro substitution pattern may influence intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical in determining crystallinity and solubility .

Properties

Molecular Formula

C13H14Cl3NO

Molecular Weight

306.6 g/mol

IUPAC Name

2,3,6-trichloro-N-cyclohexylbenzamide

InChI

InChI=1S/C13H14Cl3NO/c14-9-6-7-10(15)12(16)11(9)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)

InChI Key

CMKMCVPWZMWLAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-trichloro-N-cyclohexylbenzamide typically involves the reaction of 2,3,6-trichlorobenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Formation of 2,3,6-trichlorobenzoyl chloride: 2,3,6-trichlorobenzoic acid is treated with thionyl chloride to form 2,3,6-trichlorobenzoyl chloride.

    Amidation: The resulting 2,3,6-trichlorobenzoyl chloride is then reacted with cyclohexylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: Partially or fully dechlorinated benzamide derivatives.

    Oxidation: Oxidized benzamide derivatives with additional functional groups.

Scientific Research Applications

2,3,6-Trichloro-N-cyclohexylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,6-trichloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-N-cyclohexylbenzamide ()

  • Structure : Single chlorine at position 3; cyclohexylamide group.
  • Synthesis : Synthesized via reaction of 3-chlorobenzoyl isothiocyanate with cyclohexylamine, yielding 15% after purification .
  • Crystallinity: Exhibits intermolecular N–H⋯O hydrogen bonds forming C(4) chains, with non-planar molecular conformation due to torsion angles in the amide group .
  • Key Differences : The absence of 2,6-chlorines reduces steric hindrance and lipophilicity compared to the trichloro derivative.

2,6-Dichloro-N,N-dimethylbenzamide ()

  • Structure : Dichloro substitution at positions 2 and 6; dimethylamide group.
  • Dichloro substitution may alter electronic effects (e.g., electron-withdrawing) but lacks the 3-chlorine’s influence on molecular planarity .

2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide ()

  • Structure: Single chlorine at position 2; complex amide substituent featuring a cyano group and fused thienyl-cycloheptane ring.
  • Physicochemical Properties: High lipophilicity (XLogP3 = 5.4) due to bulky substituents. Topological polar surface area (81.1 Ų) indicates significant polarity from the cyano group and amide .
  • Key Differences : The trichloro derivative’s cyclohexyl group likely results in lower logP (estimated ~4.5–5.0) but retains hydrogen-bonding capacity via the amide NH.

Physicochemical and Functional Properties

Property This compound (Inferred) 3-Chloro-N-cyclohexylbenzamide 2,6-Dichloro-N,N-dimethylbenzamide 2-Chloro-N-(complex substituent)benzamide
Molecular Weight (g/mol) ~305.4 237.7 218.1 330.8
logP (Experimental/Estimated) ~4.5–5.0 ~3.2 ~2.8 5.4
Hydrogen Bond Donors 1 1 0 1
Hydrogen Bond Acceptors 2 2 3 3
Key Interactions N–H⋯O, Cl⋯π N–H⋯O, C–H⋯O Dipolar interactions N–H⋯O, cyano π-stacking
  • The cyclohexyl group disrupts crystallinity compared to planar dimethyl analogs .

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